

(S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt molecular formula and weight

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Compound of Interest

Compound Name: (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium

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An In-depth Technical Guide to (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt

This technical guide provides comprehensive information on (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt, a stable isotope-labeled compound crucial for a variety of research applications. It is particularly aimed at researchers, scientists, and professionals involved in drug development and metabolic studies. This document outlines the molecule's chemical properties, its primary applications, and a general protocol for its use as an internal standard in quantitative analysis.

Core Properties

(S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt is the ^{13}C -labeled form of (S)-3-Phosphoglyceric acid sodium salt. The incorporation of three heavy carbon isotopes (^{13}C) makes it an ideal tool for use as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2]}

Molecular Formula and Weight

The molecular formula and weight of the compound can vary depending on its salt form. The table below summarizes the key quantitative data for the free base and the sodium salt forms.

Attribute	Value	Source
Chemical Name	(S)-3-Phosphoglyceric acid- ¹³ C ₃ sodium salt	-
Molecular Formula (Free Base)	¹³ C ₃ H ₇ O ₇ P	[1][2]
Molecular Weight (Free Base)	189.04 g/mol	[1][2]
Molecular Formula (Sodium Salt)	¹³ C ₃ H ₇ NaO ₇ P or ¹³ C ₃ H ₇ O ₇ P.xNa	[1][3]
Molecular Weight (Monosodium Salt)	212.02 g/mol	[3]
Unlabeled CAS Number	73358-94-8	[1][2]

Note: The number of sodium atoms (x) can vary, which will affect the overall molecular weight of the salt form.

Applications in Research

Stable isotope-labeled compounds like (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt are invaluable in the drug development process and metabolic research.[1] Their primary application is to serve as tracers and internal standards for quantitation.[1][2] By introducing a known quantity of the labeled compound into a sample, researchers can accurately determine the concentration of the unlabeled (native) analyte, correcting for variations during sample preparation and analysis.

Experimental Protocols: Use as an Internal Standard in LC-MS

While specific, detailed experimental protocols are highly dependent on the sample matrix and the analytical instrumentation, the following provides a generalized methodology for the use of (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt as an internal standard in a quantitative LC-MS workflow.

Objective: To accurately quantify the concentration of endogenous (S)-3-Phosphoglyceric acid in a biological sample.

Materials:

- (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt (Internal Standard, IS)
- Unlabeled (S)-3-Phosphoglyceric acid (Analyte standard for calibration curve)
- Biological sample (e.g., cell lysate, plasma)
- LC-MS grade solvents (e.g., water, methanol, acetonitrile)
- Solid Phase Extraction (SPE) or other sample preparation cartridges/reagents
- LC-MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

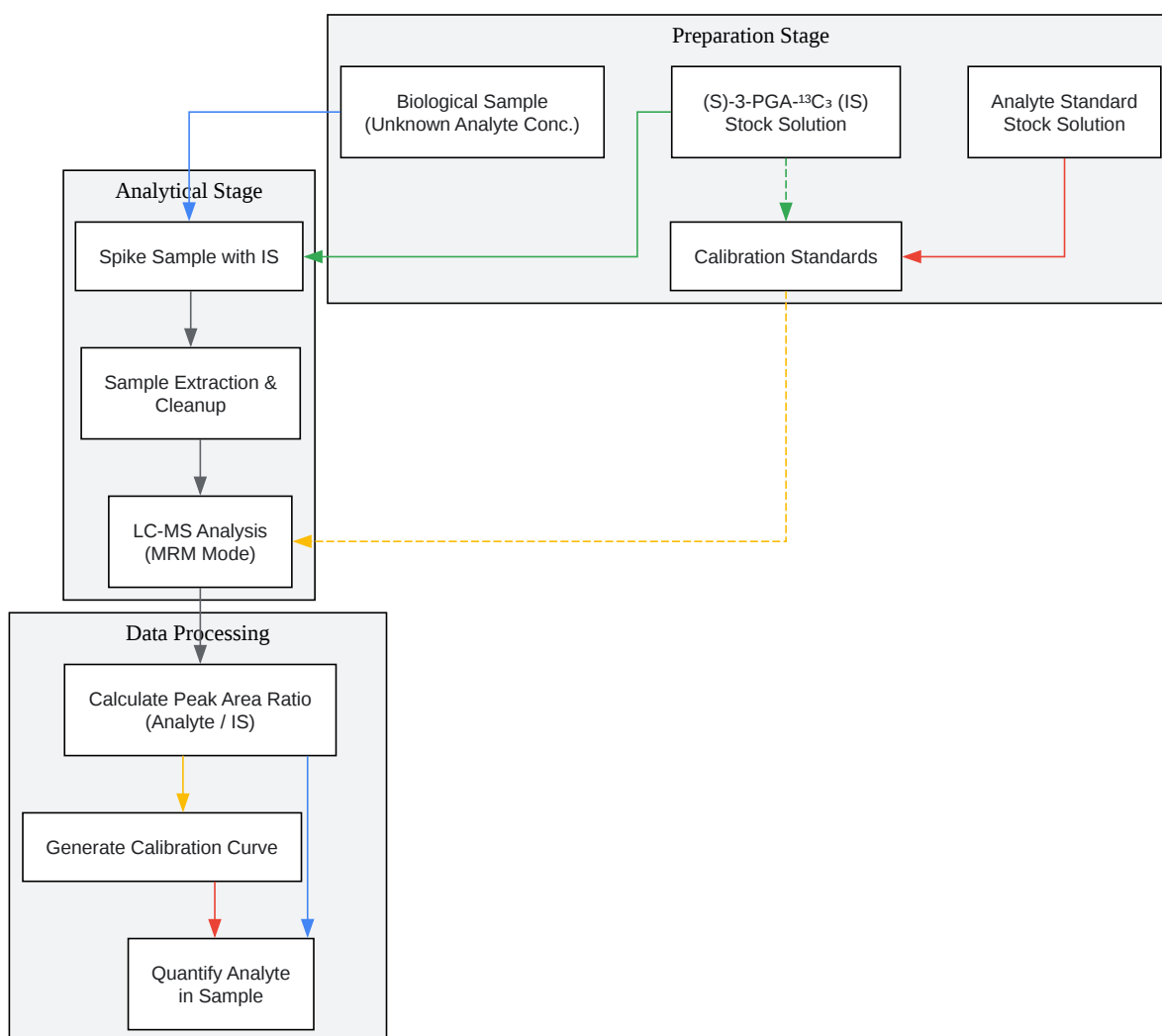
Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the unlabeled analyte standard at a known high concentration.
 - Prepare a separate stock solution of the (S)-3-Phosphoglyceric acid- $^{13}\text{C}_3$ sodium salt (IS) at a known concentration.
 - Create a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with a fixed concentration of the IS.
- Sample Preparation:
 - Thaw the biological samples.
 - To a known volume or mass of the sample, add the same fixed amount of the IS as used in the calibration standards.
 - Perform a sample cleanup and extraction procedure (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances and isolate the analyte and IS.

- Evaporate the cleaned extract to dryness and reconstitute in a suitable injection solvent.
- LC-MS Analysis:
 - Develop a chromatographic method to separate the analyte from other sample components.
 - Optimize the mass spectrometer settings for the detection of both the analyte and the IS. This typically involves identifying unique precursor-to-product ion transitions for each compound in Multiple Reaction Monitoring (MRM) mode.
 - Inject the prepared calibration standards and samples onto the LC-MS system.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS in each chromatogram.
 - Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
 - Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the endogenous (S)-3-Phosphoglyceric acid.

Workflow Visualization

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative mass spectrometry experiment.



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Caption: Workflow for Quantitative Analysis using an Internal Standard.

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